molecular formula C9H6ClN2O2Rh B13774609 (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium

(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium

Cat. No.: B13774609
M. Wt: 312.51 g/mol
InChI Key: DTEHUEUOLFNAAQ-UHFFFAOYSA-M
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Description

(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is a coordination compound featuring a rhodium center coordinated to a 1H-pyrrolo[2,3-b]pyridine ligand, two carbonyl groups, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium typically involves the reaction of rhodium trichloride with 1H-pyrrolo[2,3-b]pyridine in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent oxidation. The reaction conditions usually include heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of rhodium and carbon monoxide, which are both hazardous materials.

Chemical Reactions Analysis

Types of Reactions

(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or amines.

    Oxidative Addition: The rhodium center can participate in oxidative addition reactions, which are crucial in catalytic cycles.

    Reductive Elimination: This compound can also undergo reductive elimination, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation of the rhodium center.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated rhodium complexes, while oxidative addition reactions can produce higher oxidation state rhodium species.

Mechanism of Action

The mechanism of action of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium involves coordination to target molecules through its rhodium center. In catalysis, the rhodium center facilitates various bond-forming and bond-breaking processes. In medicinal applications, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)iridium: Similar in structure but with iridium instead of rhodium.

    Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)platinum: Platinum analog with similar coordination environment.

Uniqueness

(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is unique due to the specific electronic properties of rhodium, which make it particularly effective in catalytic applications. Its ability to undergo oxidative addition and reductive elimination reactions efficiently sets it apart from its iridium and platinum analogs .

Properties

Molecular Formula

C9H6ClN2O2Rh

Molecular Weight

312.51 g/mol

InChI

InChI=1S/C7H6N2.2CO.ClH.Rh/c1-2-6-3-5-9-7(6)8-4-1;2*1-2;;/h1-5H,(H,8,9);;;1H;/q;2*-1;;+3/p-1

InChI Key

DTEHUEUOLFNAAQ-UHFFFAOYSA-M

Canonical SMILES

[C-]=O.[C-]=O.C1=CC2=C(NC=C2)N=C1.Cl[Rh+2]

Origin of Product

United States

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